3-(Diethylamino)-2-phenylpropiophenone hydrochloride 3-(Diethylamino)-2-phenylpropiophenone hydrochloride
Brand Name: Vulcanchem
CAS No.: 25287-80-3
VCID: VC18431168
InChI: InChI=1S/C19H23NO.ClH/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)19(21)17-13-9-6-10-14-17;/h5-14,18H,3-4,15H2,1-2H3;1H
SMILES:
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol

3-(Diethylamino)-2-phenylpropiophenone hydrochloride

CAS No.: 25287-80-3

Cat. No.: VC18431168

Molecular Formula: C19H24ClNO

Molecular Weight: 317.9 g/mol

* For research use only. Not for human or veterinary use.

3-(Diethylamino)-2-phenylpropiophenone hydrochloride - 25287-80-3

Specification

CAS No. 25287-80-3
Molecular Formula C19H24ClNO
Molecular Weight 317.9 g/mol
IUPAC Name 3-(diethylamino)-1,2-diphenylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C19H23NO.ClH/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)19(21)17-13-9-6-10-14-17;/h5-14,18H,3-4,15H2,1-2H3;1H
Standard InChI Key AYPVFOVILLAVDR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propiophenone core (C6H5C(O)CH2\text{C}_6\text{H}_5\text{C(O)CH}_2) with two substituents: a phenyl group at the 2-position and a diethylamino group (N(C2H5)2\text{N(C}_2\text{H}_5\text{)}_2) at the 3-position. The hydrochloride salt forms via protonation of the tertiary amine, yielding a positively charged ammonium ion paired with a chloride counterion. Key structural identifiers include:

PropertyValue
IUPAC Name3-(Diethylamino)-1,2-diphenylpropan-1-one hydrochloride
Canonical SMILESCCN(CC)CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl
InChI KeyAYPVFOVILLAVDR-UHFFFAOYSA-N
PubChem CID91380

The planar ketone group and aromatic rings contribute to its rigidity, while the diethylamino group introduces steric bulk and basicity (pKa910\text{p}K_a \approx 9-10).

Synthesis and Optimization Strategies

Conventional Synthesis Route

The synthesis involves a multi-step sequence:

  • Grignard Reagent Formation: Reaction of m-bromophenylmagnesium bromide with diethylamine in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Ketone Formation: Quenching the Grignard reagent with propiophenone derivatives, followed by acid workup to isolate the free base.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include maintaining anhydrous conditions during Grignard formation (H2O<50ppm\text{H}_2\text{O} < 50 \, \text{ppm}) and controlling reaction temperatures (05C0–5^\circ \text{C}) to minimize side reactions.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Compounds: Cyclization reactions yield pyrrolidinones and indoles, valuable in drug discovery.

  • Chiral Auxiliaries: The tertiary amine facilitates asymmetric synthesis of enantiomerically pure alcohols via ketone reductions.

Medicinal Chemistry

  • Lead Optimization: Structural modifications (e.g., halogenation, alkyl chain elongation) improve receptor selectivity and metabolic stability.

  • Prodrug Development: Esterification of the ketone group enhances blood-brain barrier penetration for central nervous system (CNS) targets.

Future Directions and Challenges

Mechanistic Studies

  • Kinetic Resolution: Investigating enantioselective synthesis routes using chiral catalysts (e.g., BINOL-derived phosphoric acids).

  • Metabolic Profiling: Identifying cytochrome P450 isoforms responsible for hepatic clearance to predict drug-drug interactions.

Translational Research

  • In Vivo Toxicity: Acute and chronic toxicity studies in rodent models are needed to establish safety profiles.

  • Formulation Development: Nanoemulsions or liposomes could address solubility limitations in aqueous biological matrices.

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